

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-4-iodopyridine

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Compound of Interest

Compound Name: 3-Amino-4-iodopyridine

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Abstract

3-Amino-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the development of novel pharmaceutical agents and other functional organic materials. This document provides an in-depth overview of the known physicochemical properties of **3-Amino-4-iodopyridine**, detailed experimental protocols for its synthesis and analysis, and logical workflows presented through diagrams. The information compiled herein is intended to serve as a crucial resource for professionals engaged in research and development involving this versatile intermediate.

Physicochemical Properties

The fundamental physicochemical characteristics of **3-Amino-4-iodopyridine** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Identity and Structure

Property	Value	Reference
IUPAC Name	4-iodopyridin-3-amine	
Synonyms	4-Iodo-3-pyridinamine	[1]
CAS Number	105752-11-2	[1]
Molecular Formula	C ₅ H ₅ IN ₂	[1]
Molecular Weight	220.01 g/mol	[1]
SMILES	<chem>Nc1cnccc1I</chem>	[1]
InChI Key	ZJRSKTXMSIVNAU-UHFFFAOYSA-N	[1]

Physical and Chemical Properties

Quantitative data for several key physicochemical properties of **3-Amino-4-iodopyridine** are presented in the following table. It should be noted that experimental values for boiling point, pKa, and logP are not readily available in the cited literature.

Property	Value	Reference
Appearance	Off-white to beige or light brown crystalline solid/powder.	[2]
Melting Point	54-70 °C (Range from literature)	[2][3]
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Data not available for specific solvents. General solubility for related aminopyridines includes water, DMF, DMSO, THF, acetone, acetonitrile, ethanol, isopropanol, and methanol.	
logP	Data not available	
Purity/Assay	≥97% (Assay), ≥97.5 % (GC)	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Amino-4-iodopyridine** are crucial for its practical application. The following sections provide cited experimental procedures.

Synthesis of 3-Amino-4-iodopyridine

A common synthetic route to **3-Amino-4-iodopyridine** involves the protection of the amino group of 3-aminopyridine, followed by directed ortho-metalation, iodination, and subsequent deprotection.[4]

Step 1: Synthesis of N-(pyridin-3-yl)pivalamide

- To a solution of 3-aminopyridine (20 g, 212.49 mmol) in a mixture of THF:Et₂O (175 mL; 2.5:1 v/v), add triethylamine (44 mL, 318.7 mmol).[4]

- Slowly add a solution of pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) to the mixture.
[4]
- Stir the reaction mixture at this temperature for 1 hour.[4]
- Upon completion, filter the reaction mixture and evaporate the filtrate in vacuo.[4]
- Wash the crude filter cake with n-hexane to yield N-(pyridin-3-yl)pivalamide as a colorless crystalline solid.[4]

Step 2: Synthesis of N-(4-iodopyridin-3-yl)pivalamide

- To a solution of N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol) in THF (50 mL), add TMEDA (20 mL).[4]
- Cool the mixture to -70 °C under an argon atmosphere.[4]
- Add n-butyllithium (66 mL, 1.6 M in n-hexane) over 30 minutes.[4]
- Stir the reaction mixture at -15 °C for 1 hour, and then at 0 °C for an additional hour.[4]
- Cool the reaction mixture back down to -70 °C.[4]
- Slowly add a solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) over 1 hour.[4]
- Allow the resulting mixture to stir at 25 °C for 16 hours.[4]
- Quench the reaction with water and a saturated aqueous Na₂S₂O₃ solution.[4]
- Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.[4]
- Purify the crude residue by silica gel column chromatography (40% EtOAc in n-hexane) to give the title compound.[4]

Step 3: Synthesis of **3-Amino-4-iodopyridine**

- Heat a mixture of N-(4-iodopyridin-3-yl)pivalamide (6 g, 19.73 mmol) in 3M aqueous HCl (50 mL) to 100 °C for 18 hours.[4]
- After the reaction is complete, wash the reaction mass with EtOAc.[4]
- The final product, **3-Amino-4-iodopyridine**, is obtained after workup.[4]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The general procedure involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.[5]

General Protocol:

- Solvent Selection: Choose a solvent in which **3-Amino-4-iodopyridine** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethyl acetate and n-hexane have been mentioned in synthetic procedures.[4][6][7]
- Dissolution: Place the crude **3-Amino-4-iodopyridine** in a flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Analysis by High-Performance Liquid Chromatography (HPLC)

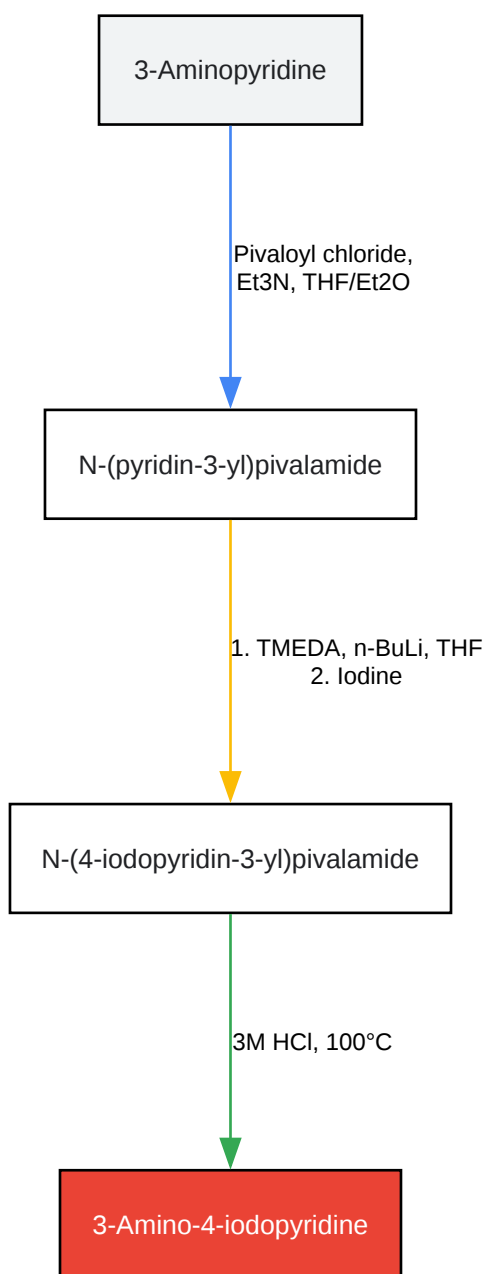
HPLC is a powerful analytical technique for assessing the purity of **3-Amino-4-iodopyridine**. While a specific method for this compound is not detailed, a general method for aminopyridines can be adapted.[\[8\]](#)

General HPLC Parameters for Aminopyridines:

- Column: A mixed-mode stationary phase column, such as Amaze HD, is suitable.[\[8\]](#)
- Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and methanol (e.g., 60/40) with additives like formic acid and ammonium formate, can be effective.[\[8\]](#)
- Detection: UV detection at a wavelength of 275 nm is appropriate for the pyridine ring system.[\[8\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.[\[8\]](#)
- Sample Preparation: Dissolve a small amount of the compound (e.g., 0.3 mg/mL) in the mobile phase or a compatible solvent.[\[8\]](#)

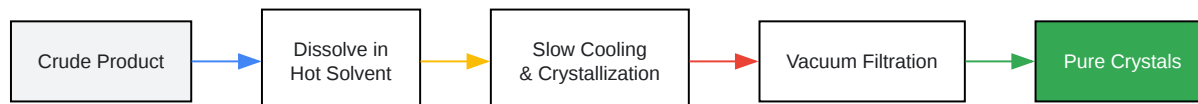
Mandatory Visualizations

The following diagrams illustrate the key synthetic workflow for **3-Amino-4-iodopyridine**.



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Caption: Synthetic pathway for **3-Amino-4-iodopyridine**.



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Caption: General workflow for purification by recrystallization.

Applications in Research and Development

3-Amino-4-iodopyridine serves as a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the presence of multiple reactive sites: the amino group, the pyridine nitrogen, and the carbon-iodine bond, which is susceptible to a variety of cross-coupling reactions. It is notably used in the synthesis of pharmaceuticals, such as the proton pump inhibitor pantoprazole, and in the development of novel pesticides.[4][9] The strategic placement of the amino and iodo groups allows for the construction of complex heterocyclic systems.

Conclusion

This technical guide has consolidated the available physicochemical data for **3-Amino-4-iodopyridine**, presenting it in an accessible format for scientists and researchers. Detailed protocols for its synthesis and purification have been provided, along with a representative analytical method. The visualizations offer a clear depiction of the experimental workflows. While some physical constants remain to be experimentally determined and reported in the literature, the information provided herein serves as a robust foundation for the safe and effective use of **3-Amino-4-iodopyridine** in a laboratory and industrial setting.

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